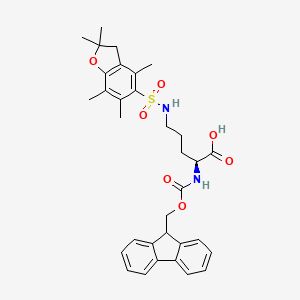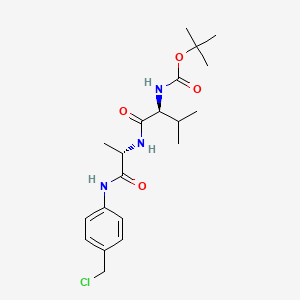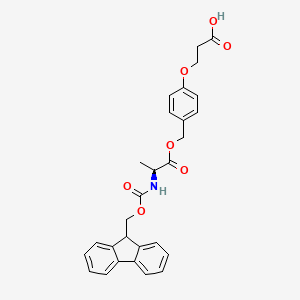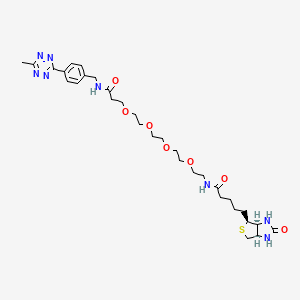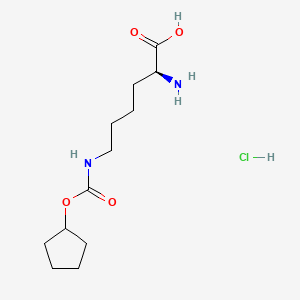
H-L-Lys(Cyc)-OH*HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-L-Lys(Cyc)-OH*HCl typically involves the cyclization of L-lysine residues. One common method is the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) initiated by lithium hexamethyldisilazide (LiHMDS). This method is known for its rapid reaction time and ability to produce polypeptides with low dispersity .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase peptide synthesis (SPPS) is also common, allowing for the efficient assembly of peptide chains.
Chemical Reactions Analysis
Types of Reactions
H-L-Lys(Cyc)-OH*HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imino acids and hydrogen peroxide.
Reduction: Reduction reactions can convert the cyclic dipeptide back to its linear form.
Substitution: Substitution reactions can introduce different functional groups into the peptide structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like N-hydroxysuccinimide esters (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] are often employed.
Major Products Formed
The major products formed from these reactions include various substituted and oxidized derivatives of the original cyclic dipeptide. These derivatives can exhibit different physical and chemical properties, making them useful for specific applications.
Scientific Research Applications
H-L-Lys(Cyc)-OH*HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of H-L-Lys(Cyc)-OH*HCl involves its interaction with specific molecular targets. For example, it can bind to enzymes and inhibit their activity by mimicking natural substrates. The compound’s cyclic structure allows it to fit into enzyme active sites, blocking the access of natural substrates and thus inhibiting enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
Nα-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH): A protected form of L-lysine used in peptide synthesis.
Nε-Z-L-lysine (H-Lys(Z)-OH): Another protected form of L-lysine, often used in solid-phase peptide synthesis.
Uniqueness
H-L-Lys(Cyc)-OH*HCl is unique due to its cyclic structure, which imparts distinct physical and chemical properties compared to its linear counterparts. This cyclic form can enhance the stability and bioavailability of the compound, making it more suitable for certain applications in medicine and industry.
Properties
IUPAC Name |
(2S)-2-amino-6-(cyclopentyloxycarbonylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4.ClH/c13-10(11(15)16)7-3-4-8-14-12(17)18-9-5-1-2-6-9;/h9-10H,1-8,13H2,(H,14,17)(H,15,16);1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUUJVSPXXHPSF-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)NCCCCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC(=O)NCCCC[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
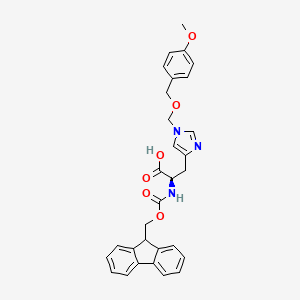
![(2R)-2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;N-cyclohexylcyclohexanamine](/img/structure/B6286268.png)
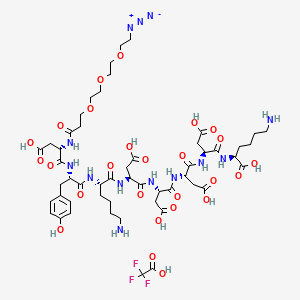
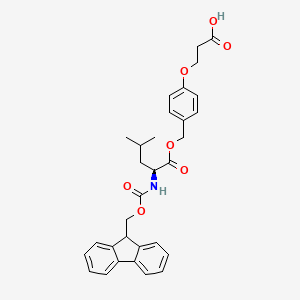
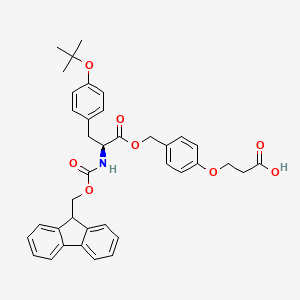
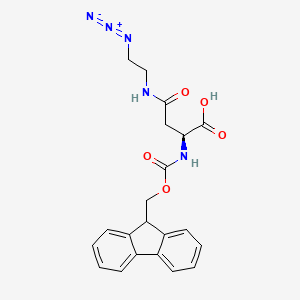
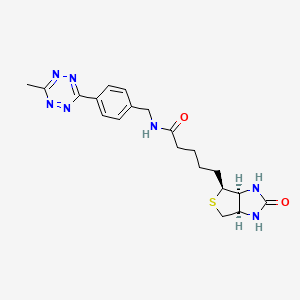
![Fmoc-L-Ser[Psi(Me,Me)Pro]-OH](/img/structure/B6286329.png)
